molecular formula C16H14BrN5OS2 B2576746 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 920435-63-8

2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2576746
CAS No.: 920435-63-8
M. Wt: 436.35
InChI Key: BMYPQQSHRXOGDV-UHFFFAOYSA-N
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Description

2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C16H14BrN5OS2 and its molecular weight is 436.35. The purity is usually 95%.
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Biological Activity

2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research . This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and comparisons with related compounds.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A pyridazine moiety
  • A bromophenyl group
  • A thioether linkage
  • An acetic acid derivative with a thiadiazole substituent

This structural composition is believed to contribute significantly to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The bromophenyl group is thought to engage with hydrophobic pockets in proteins, while the thioacetamide moiety can form hydrogen bonds with amino acid residues. This interaction may modulate enzyme or receptor activity, leading to various biological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against several cancer cell lines:

Cell LineIC50 Value (µM)Reference
MCF-7 (breast cancer)0.084 ± 0.020
A549 (lung cancer)0.034 ± 0.008
NIH3T3 (non-cancer control)>10

These results indicate that the compound exhibits significant cytotoxicity against cancer cells while showing reduced toxicity towards non-cancerous cells, suggesting a degree of selectivity.

Antimicrobial Activity

Compounds similar to this compound have also demonstrated antimicrobial properties. The presence of the thiadiazole ring system is often linked to enhanced activity against various pathogens.

Case Studies

  • Study on Thiadiazole Derivatives : A study evaluated a series of thiadiazole derivatives and reported that those containing the 1,3,4-thiadiazole scaffold exhibited strong anticancer activities through mechanisms such as inhibition of specific kinases and cell cycle arrest .
  • Molecular Docking Studies : Docking studies have suggested that this compound can effectively bind to targets such as epidermal growth factor receptor (EGFR), which is crucial in many cancer pathways. The binding affinity and interaction patterns provide insights into its potential as a therapeutic agent .

Comparison with Similar Compounds

The unique structural features of this compound differentiate it from other related compounds:

Compound NameStructural FeaturesBiological Activity
4-Bromophenyl Thiazole DerivativeContains thiazole instead of pyridazineAntimicrobial
N-(4-Bromophenyl)-2-thioacetamideLacks chloro and methoxy groupsAnticancer
5-Chloro-N-(4-bromophenyl) AcetamideSimilar acetamide structureAnalgesic

The variations in functional groups significantly influence their biological activities and potential applications.

Properties

IUPAC Name

2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN5OS2/c1-2-14-20-22-16(25-14)18-13(23)9-24-15-8-7-12(19-21-15)10-3-5-11(17)6-4-10/h3-8H,2,9H2,1H3,(H,18,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMYPQQSHRXOGDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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